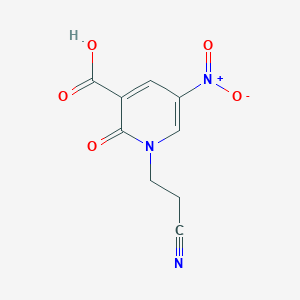

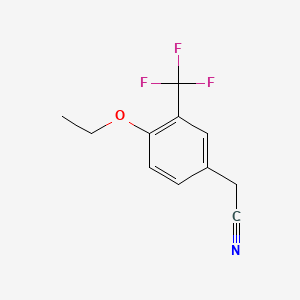

1-(2-氰乙基)-5-硝基-2-氧代-1,2-二氢吡啶-3-羧酸

描述

Phenylboronic acid (PBA) derivatives, which are often termed ‘boronolectins,’ are regarded as a synthetic mimic of lectins because of their ability to interact with various carbohydrates . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications .

Synthesis Analysis

The synthesis of boronic acid derivatives is a topic of ongoing research. For example, the synthesis of RNA using the 1-(2-cyanoethyl)-1-methylethyl (CEE) group has been reported . Also, the synthesis of 1-(2-cyanoethyl)-3-(3-methoxypropane)imidazolium bromide has been described .

Molecular Structure Analysis

The molecular structure of compounds similar to the one you mentioned can be confirmed by techniques such as 1H NMR, 13C NMR, and FTIR .

Chemical Reactions Analysis

The chemical reactions involving boronic acids and their derivatives have been studied extensively. For example, the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide, is a key step in this synthetic approach for DNA synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids and their derivatives depend on the specific compound. For example, 1-(2-cyanoethyl)-3-(3-methoxypropane)imidazolium bromide showed high thermal stability above 200°C and the glass transition temperature was -49.80°C .

科学研究应用

合成和化学行为

抗高血压和冠状动脉血管扩张剂特性:研究表明,1,4-二氢吡啶的衍生物(包括1-(2-氰乙基)-5-硝基-2-氧代-1,2-二氢吡啶-3-羧酸等化合物)表现出作为抗高血压药和冠状动脉血管扩张剂的特性。这些化合物通过涉及烯胺和亚甲酸酯的缩合过程合成,展示了它们在心血管疾病药物化学中的潜力 阿伯纳西,W. (1978)。

电化学行为:已经研究了类似化合物的电化学性质,表明它们可以经历还原和氧化,从而形成不同的环状化合物,这对于了解这些化合物在各种介质中的化学和物理性质非常重要 大卫,J.,赫沃伊斯,J.,塔莱克,A.,和图佩,L. (1995)。

硝基和二硝基吡啶的汉奇合成:该化合物参与了专注于汉奇合成方法的研究,产生了硝基和二硝基吡啶。这些合成涉及与 α、β-不饱和硝基酮和各种烯胺的相互作用,导致形成在药物开发和有机合成中具有潜在应用的化合物 萨吉图利娜,G.,格利津斯卡娅,L. V.,和萨吉图林,R. S. (2005)。

抗菌剂的合成:另一个重要的应用是在抗菌剂的合成中。同一家族中的化合物显示出有效的体外抗菌活性,表明具有开发新抗菌药物的潜力。这突出了此类化合物在解决抗菌药物耐药性中的作用 松本,J.,宫本,T.,南田,A.,西村,Y.,江川,H.,和西村,H. (1984)。

催化氧化:使用改性碘苯磺酸催化醇氧化成各种羰基化合物的研究证明了该化合物在合成有机化学中的相关性。此过程对于高效合成醛、酮和羧酸至关重要,而这些化合物是制药行业的关键中间体 乌亚尼克,M.,阿卡库拉,M.,和石原,K. (2009)。

安全和危害

The safety and hazards associated with boronic acids and their derivatives depend on the specific compound. For example, for 4-(2-Cyanoethyl)phenylboronic acid, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

属性

IUPAC Name |

1-(2-cyanoethyl)-5-nitro-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O5/c10-2-1-3-11-5-6(12(16)17)4-7(8(11)13)9(14)15/h4-5H,1,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSXXLSVQLJMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N(C=C1[N+](=O)[O-])CCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyanoethyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398582.png)

![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)

![Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398590.png)

![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)

![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B1398600.png)

![Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1398601.png)

![[2,3'-Bipyridine]-6'-carboxylic acid](/img/structure/B1398602.png)